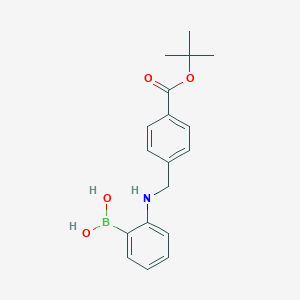![molecular formula C6H4ClN3O B7947070 5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)
5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities. The process would also involve purification steps to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
“5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
“5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of “5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” include other chemical entities with related structures and properties. Examples of similar compounds are:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
“this compound” is unique due to its specific chemical structure, which may confer distinct biological activities and applications compared to its similar compounds. Its uniqueness lies in its potential to interact with different molecular targets and pathways, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBIXYBRSNBOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)NC=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)NC=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)

![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)



![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)



![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)



